6-Azabicyclo[3.1.1]heptane;hydrochloride
Description
6-Azabicyclo[3.1.1]heptane hydrochloride (CAS: 1486519-87-2) is a bicyclic amine hydrochloride with a nitrogen atom at the 6-position of its fused ring system. Its molecular formula is C₆H₁₀ClNO, and it has a molar mass of 147.60 g/mol . This compound is stable at room temperature, making it practical for storage and handling in pharmaceutical and synthetic chemistry applications. Its rigid bicyclic framework is valued for modulating bioactivity in drug discovery, particularly in targeting neurological receptors and enzymes .
Properties
IUPAC Name |
6-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-4-6(3-1)7-5;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEOGSBNQFRZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306277-53-0 | |
| Record name | 6-azabicyclo[3.1.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process is carried out under specific conditions to ensure the formation of the desired bicyclic structure. For instance, the reduction can be catalyzed by cobalt chloride (CoCl2) under heating . The hydrochloride salt is then formed by adding hydrochloric acid (HCl) in dioxane and evaporating the mixture, resulting in a crystalline product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized to avoid column chromatography, which simplifies the process and allows for large-scale production. This method can yield up to 40 grams of the product in a single run .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane;hydrochloride has diverse applications across several scientific disciplines:
Medicinal Chemistry
- Drug Development : It serves as a building block in the synthesis of bioactive compounds, particularly in developing antihistamines like Rupatidine. By replacing traditional structures such as pyridine, it enhances the physicochemical properties of drugs, improving solubility and metabolic stability.
- Analgesic Activity : Derivatives of this compound have been studied for their analgesic properties, showing potential as central analgesics with fewer side effects compared to traditional opioids like morphine .
Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized in synthesizing more complex organic molecules and bioisosteres, which are crucial for creating new pharmaceuticals with improved efficacy.
- Chemical Reactions : It undergoes various chemical transformations, including oxidation and reduction reactions, making it versatile in synthetic chemistry.
Biological Research
- Target Interactions : Research indicates that this compound can bind effectively to various biological targets, including enzymes and neurotransmitter receptors, suggesting implications in neuropharmacology .
- Bioisosterism : Its structure allows it to mimic biologically relevant molecules, enhancing its interaction with specific receptors and enzymes within biological systems.
Case Studies
Several studies document the biological effects and applications of this compound:
Antihistamine Development
- In studies involving Rupatidine, the incorporation of this bicyclic compound significantly improved solubility from 29 µM (Rupatidine) to 365 µM when substituted with this compound, demonstrating its potential in drug formulation and development .
Pharmacokinetic Enhancements
- The compound's unique structural properties contribute to enhanced pharmacokinetics, allowing for better absorption and distribution in biological systems compared to traditional compounds.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Biological Activity
6-Azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic organic compound featuring a nitrogen atom within its structure, which contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of 6-Azabicyclo[3.1.1]heptane is with a molecular weight of approximately 97.16 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 97.16 g/mol |
| pKa (Hydrochloride Salt) | 8.7 |
6-Azabicyclo[3.1.1]heptane acts primarily through modulation of neurotransmitter systems, particularly through its incorporation into drugs such as Rupatidine, an antihistamine. The compound's nitrogen atom plays a crucial role in its interaction with histamine receptors, enhancing the drug's efficacy by mimicking biologically active structures.
Target Interactions
- Histamine Receptors : The compound exhibits binding affinity to H1 and H2 receptors, influencing allergic responses and gastric acid secretion.
- Cholinergic Receptors : It may also interact with muscarinic receptors, contributing to its potential cognitive effects.
Biological Activity and Research Findings
Research indicates that 6-Azabicyclo[3.1.1]heptane demonstrates significant biological activity across various assays:
- Antihistaminic Activity : Studies have shown that the compound effectively inhibits histamine-induced responses in animal models, suggesting its utility in treating allergic conditions.
- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions by modulating cholinergic pathways.
Case Studies
- Antihistamine Efficacy : A study evaluated the antihistaminic effects of Rupatidine, which contains 6-Azabicyclo[3.1.1]heptane, in patients with allergic rhinitis, demonstrating significant symptom relief compared to placebo controls.
- Neuroprotective Effects : In vitro studies showed that derivatives of 6-Azabicyclo[3.1.1]heptane exhibit neuroprotective properties against oxidative stress in neuronal cell lines.
Synthetic Routes and Chemical Reactions
The synthesis of 6-Azabicyclo[3.1.1]heptane can be achieved through several methods, including:
- Double Alkylation Reaction : Utilizing malonate and azetidine derivatives to form the bicyclic structure.
- Functional Group Transformations : Modifying existing compounds to enhance biological activity.
Comparison with Similar Compounds
The unique structure of 6-Azabicyclo[3.1.1]heptane allows for distinct interactions compared to other bicyclic compounds:
| Compound | Structure Type | Key Features |
|---|---|---|
| Piperidine | Six-membered ring | Commonly used in medicinal chemistry |
| Tropane | Bicyclic compound | Known for alkaloid synthesis |
| Bicyclo[3.1.1]heptane | Bicyclic without nitrogen | Used as a bioisostere for various drugs |
Q & A
Q. What are the common synthetic routes for 6-azabicyclo[3.1.1]heptane hydrochloride, and how do their yields and scalability compare?
- Methodological Answer : Two primary routes are documented:
- Photochemical decomposition : Photolysis of CHF2-substituted pyrazolines yields bicyclic structures via ring contraction (e.g., 3-azabicyclo[3.2.0]heptane derivatives) .
- Reduction of spirocyclic oxetanyl nitriles : This method enables gram-to-kilogram-scale production of 6-azabicyclo[3.1.1]heptane derivatives with high functional group tolerance .
- Tosylate-mediated cyclization : A seven-step synthesis from morpholine derivatives (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate) provides a scalable route with >90% purity at each step .
Key Considerations : Photochemical methods require specialized UV equipment, while nitrile reduction and tosylate cyclization are more amenable to industrial-scale synthesis.
Q. How does the bicyclic framework of 6-azabicyclo[3.1.1]heptane influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bicyclic structure imposes steric constraints, directing nucleophilic attacks to the less hindered equatorial position. For example:
- Substituent angles : The angle between substituents (e.g., N1 and C3) is ~120°, mimicking meta-substituted benzene rings, which stabilizes transition states in SN2 reactions .
- Ring strain : The fused bicyclic system increases ring strain compared to monocyclic analogs, accelerating reactions like Boc-protection or oxidation .
Experimental Validation : X-ray crystallography and DFT calculations are recommended to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for 6-azabicyclo[3.1.1]heptane derivatives targeting neurological disorders?
- Methodological Answer : Discrepancies in efficacy (e.g., dopamine receptor binding vs. in vivo motor coordination) may arise from:
- Metabolic variability : Use isotopically labeled analogs (e.g., deuterated 6-azabicyclo[3.1.1]heptane) to track metabolite interference .
- Off-target effects : Perform kinome-wide profiling or cryo-EM studies to identify unintended interactions .
- Species-specific differences : Cross-test in human induced pluripotent stem cell (iPSC)-derived neurons and rodent models .
Case Study : A 2025 study found that N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid showed improved selectivity for D3 receptors after adjusting substituent bulkiness .
Q. What computational strategies optimize the metabolic stability of 6-azabicyclo[3.1.1]heptane-based drug candidates?
- Methodological Answer :
- ADMET prediction : Tools like Schrödinger’s QikProp or SwissADME can model logP, CYP450 metabolism, and solubility for derivatives .
- Docking studies : Molecular dynamics simulations of 6-azabicyclo[3.1.1]heptane analogs in cytochrome P450 3A4 active sites identify metabolic hotspots .
- Metabolite identification : LC-MS/MS with hydrogen-deuterium exchange (HDX) pinpoints labile protons for deuteration .
Example : A 2022 study replaced a methyl group with trifluoromethyl at C3, reducing CYP2D6-mediated oxidation by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
